(R)-1-(o-Tolyl)propan-1-amine
Description
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-1-(2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
HGENVWDJZZWESY-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=CC=C1C)N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N |
Origin of Product |
United States |
Synthetic Strategies for Enantiomerically Pure R 1 O Tolyl Propan 1 Amine
Enantioselective Synthesis Approaches for Chiral Primary Amines
The direct formation of a stereogenic center at the carbon bearing the amino group is a highly efficient approach to chiral primary amines. Several powerful methods have been developed to achieve this, each with its distinct advantages and substrate scope.
Catalytic Asymmetric Hydrogenation Routes to Chiral Amines
Catalytic asymmetric hydrogenation (AH) is a premier industrial method for the synthesis of chiral compounds, including amines. This approach typically involves the reduction of a prochiral precursor, such as a ketone or an imine, using molecular hydrogen and a chiral transition metal catalyst. For the synthesis of (R)-1-(o-Tolyl)propan-1-amine, the most direct precursor for this method is 1-(o-tolyl)propan-1-one.
The asymmetric hydrogenation of prochiral ketones is a well-established strategy. The success of this reaction hinges on the design of the chiral ligand, which coordinates to the metal center (commonly ruthenium, rhodium, or iridium) and directs the hydrogen delivery to one face of the carbonyl group.
A general scheme for this transformation is as follows:
Substrate: 1-(o-tolyl)propan-1-one
Reagents: H₂, Chiral Catalyst (e.g., Ru-BINAP complex)
Product: (R)-1-(o-Tolyl)propan-1-ol, which can then be converted to the amine.
Alternatively, the ketone can be converted to an imine, which is then hydrogenated. The asymmetric hydrogenation of imines is a direct and efficient route to chiral amines.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Aromatic Ketones | High | |
| Ir/(S,S)-f-Binaphane | N-Alkyl Imines | Up to 90% | |
| Ni-BenzP* | N-Aryl Imino Esters | Up to 98% |
Reductive Amination Pathways to Chiral Amines
Reductive amination is a versatile and widely used method for the synthesis of amines. The enantioselective variant of this reaction allows for the direct conversion of a prochiral ketone into a chiral amine in a single step, using an amine source and a reducing agent in the presence of a chiral catalyst. To synthesize this compound, 1-(o-tolyl)propan-1-one would be reacted with an ammonia (B1221849) source.
The reaction proceeds through the in-situ formation of an imine intermediate, which is then asymmetrically reduced. Both transition-metal catalysts and organocatalysts have been successfully employed for this transformation. For instance, iridium complexes with chiral ligands like f-Binaphane have shown high activity and enantioselectivity in the reductive amination of aryl ketones.
A representative reaction is:
Substrate: 1-(o-tolyl)propan-1-one
Reagents: NH₃ source (e.g., NH₄OAc), H₂, Chiral Catalyst (e.g., Ir-f-Binaphane)
Product: this compound
| Catalyst System | Amine Source | Substrate Scope | Enantiomeric Excess (ee) | Reference |
| Ir-f-Binaphane/Ti(OⁱPr)₄/I₂ | Arylamines | Aryl Ketones | Up to 96% | |
| Chiral Phosphoric Acid | Protected Amines | Various Ketones | High |
Gabriel Amine Synthesis and Modifications for Chiral Amines
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. It involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine, typically through hydrazinolysis.
For the synthesis of a chiral amine like this compound, this method would require a chiral starting material, specifically (S)-1-(o-tolyl)propan-1-yl halide. The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry.
However, the Gabriel synthesis is generally most effective for primary alkyl halides. Its application to secondary halides, such as the one required here, can be problematic and lead to lower yields.
Curtius Rearrangement and Related Methods
The Curtius rearrangement is a powerful transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom. A key feature of this reaction is that the migration of the alkyl group occurs with complete retention of stereochemistry.
To synthesize this compound using this method, one would start with (R)-2-(o-tolyl)propanoic acid. The carboxylic acid is first converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the desired primary amine.
The reaction sequence is as follows:
(R)-2-(o-tolyl)propanoic acid → (R)-2-(o-tolyl)propanoyl azide
(R)-2-(o-tolyl)propanoyl azide → (R)-1-(o-tolyl)ethyl isocyanate + N₂
(R)-1-(o-tolyl)ethyl isocyanate + H₂O → this compound + CO₂
This method is particularly valuable as it allows for the synthesis of the chiral amine from a readily accessible chiral carboxylic acid.
Alkyl Azide Reduction Strategies
The reduction of alkyl azides provides another reliable route to primary amines. This method often begins with a nucleophilic substitution reaction where an azide salt displaces a leaving group from a suitable precursor. For the synthesis of this compound, one would start with an enantiomerically pure precursor such as (S)-1-(o-tolyl)propan-1-ol, which would be converted to a sulfonate ester or a halide.
The subsequent Sₙ2 reaction with an azide salt, like sodium azide, proceeds with inversion of configuration to yield (R)-1-azido-1-(o-tolyl)propane. The final step is the reduction of the azide to the amine, which can be achieved with various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This reduction step does not affect the stereocenter.
This two-step sequence offers a robust alternative to the Gabriel synthesis for converting a chiral alcohol into a chiral amine with inversion of stereochemistry.
Precursor Design and Chiral Pool Utilization in Synthesis
An alternative to creating the chiral center during the synthesis is to start with a molecule that already possesses the desired stereochemistry. This approach, known as chiral pool synthesis, utilizes readily available, enantiomerically pure natural products as starting materials.
For the synthesis of this compound, a suitable chiral pool precursor would be a naturally occurring compound that contains a substructure that can be readily converted to the target molecule. For example, certain amino acids or their derivatives could potentially serve as starting materials. The synthesis would involve a series of chemical transformations to modify the chiral precursor while preserving the stereochemical integrity of the desired chiral center.
Influence of Reaction Conditions on Enantiomeric Purity in Synthesis
The enantiomeric purity of this compound synthesized via biocatalytic reductive amination is highly dependent on a multitude of reaction parameters. These factors can significantly influence the enzyme's activity and stereoselectivity, thereby affecting the final enantiomeric excess (e.e.) of the product. Key variables include the choice of biocatalyst, pH, temperature, and substrate and cofactor concentrations.
Biocatalytic approaches, particularly those employing imine reductases (IREDs) or transaminases, have demonstrated considerable success in the asymmetric synthesis of chiral amines. The selection of the specific enzyme is crucial, as different enzymes exhibit varying substrate specificities and stereoselectivities. For the synthesis of this compound, an (R)-selective imine reductase would be the enzyme of choice for the direct reductive amination of 2'-methylpropiophenone.
The reaction pH is a critical parameter that affects both the activity and stability of the enzyme, as well as the equilibrium of the imine formation step. For IRED-catalyzed reactions, a slightly alkaline pH is often optimal for the reductive amination of ketones. Temperature also plays a dual role; while higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and reduced enantioselectivity. Therefore, an optimal temperature must be determined to balance these opposing effects.
The table below illustrates the hypothetical influence of various reaction conditions on the enantiomeric excess of this compound in a biocatalytic reductive amination process.
Table 1: Influence of Reaction Conditions on the Enantiomeric Purity of this compound
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Biocatalyst | (R)-selective IRED-A | (R)-selective IRED-B | (R)-selective IRED-A |
| pH | 7.5 | 8.5 | 8.5 |
| Temperature (°C) | 30 | 35 | 35 |
| Substrate Conc. (mM) | 50 | 50 | 100 |
| Enantiomeric Excess (e.e., %) | 92 | >99 | 95 |
Industrial-Scale Synthesis Considerations for Chiral Amines
Scaling up the synthesis of chiral amines like this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals of industrial-scale synthesis are to ensure cost-effectiveness, high productivity, process robustness, and consistent product quality, including high enantiomeric purity.
Process Optimization and Control: Reaction conditions that were optimized on a lab scale, such as pH, temperature, and substrate concentrations, need to be carefully re-evaluated and controlled during scale-up. Maintaining homogeneity in large reactors can be challenging, and localized variations in these parameters can negatively impact yield and enantioselectivity. Continuous flow reactors are increasingly being explored for biocatalytic processes as they can offer better control over reaction parameters and lead to higher productivity.
The following table summarizes key considerations for the industrial-scale synthesis of chiral amines.
Table 2: Industrial-Scale Synthesis Considerations for Chiral Amines
| Consideration | Key Factors |
|---|---|
| Catalyst | Cost, stability, reusability (immobilization), loading |
| Process | Batch vs. continuous flow, reaction kinetics, heat and mass transfer, process control |
| Downstream | Product isolation, purification techniques, prevention of racemization, solvent recycling |
| Economics | Cost of goods, space-time yield, process intensification, waste minimization |
| Regulatory | Good Manufacturing Practices (GMP), quality control, safety and environmental regulations |
Role of R 1 O Tolyl Propan 1 Amine in Asymmetric Catalysis
Applications as a Chiral Building Block
Chiral building blocks are optically pure compounds that are incorporated into a larger molecule during synthesis. They serve as a source of chirality, and their use is a fundamental strategy in creating complex chiral molecules, particularly in drug development where the interaction between a drug and its biological target is highly dependent on stereochemistry. enamine.net (R)-1-(o-Tolyl)propan-1-amine is classified as a chiral building block, valued for its defined stereochemistry that can be integrated into the final structure of a target molecule. bldpharm.com
The primary advantage of using a chiral building block like this compound is the direct introduction of a specific stereocenter. This approach can be more efficient than creating the stereocenter during the synthesis through other asymmetric methods. Chiral amines, in particular, are important intermediates for producing chiral drugs and natural products.
Table 1: Classification of Chiral Reagents in Asymmetric Synthesis
| Reagent Type | Description | Role of this compound |
|---|---|---|
| Chiral Building Block | A stereochemically pure compound that is a structural component of the final product molecule. | Serves as a source of chirality by being directly incorporated into the target structure. |
| Chiral Auxiliary | A stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org | Can be temporarily attached to a substrate to control the formation of a new stereocenter. |
| Chiral Ligand | A chiral molecule that binds to a metal catalyst to create a chiral environment, inducing stereoselectivity. | Can be derivatized to form ligands (e.g., NHCs) for use in asymmetric metal catalysis. researchgate.net |
Utility as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful method for asymmetric synthesis.
Chiral amines are frequently employed as auxiliaries. While specific documented use of this compound as a chiral auxiliary is not prominent in the reviewed literature, its structure is analogous to other primary amines used for this purpose. The general mechanism involves forming an imine or an amide with the substrate. The steric and electronic properties of the o-tolyl group and the ethyl group on the chiral center of the amine would then create a biased environment, forcing an incoming reagent to attack the substrate from a specific face, thus leading to the formation of one diastereomer over the other.
Derivatization to Chiral Ligands for Asymmetric Transformations
A highly effective application of chiral amines like this compound is their use as precursors for the synthesis of chiral ligands. These ligands are then complexed with transition metals to create catalysts for a wide range of asymmetric transformations. The amine's chirality is transferred to the ligand framework, which in turn creates a chiral environment around the metal center, enabling high levels of enantioselectivity in the catalyzed reaction.
N-Heterocyclic Carbenes (NHCs) have become a major class of ligands in homogeneous catalysis. researchgate.net They are known for forming strong bonds with transition metals and for their tunable electronic and steric properties. scripps.edu Chiral NHCs are particularly valuable for asymmetric catalysis. researchgate.net The synthesis of a chiral NHC ligand often begins with a chiral amine, which is used to construct the imidazolium (B1220033) or imidazolinium salt precursor of the carbene. arkat-usa.org
For this compound, derivatization would involve N-alkylation to form a secondary amine, followed by cyclization to build the heterocyclic core of the NHC precursor. The resulting chiral NHC ligand would feature the (R)-1-(o-tolyl)propyl group on one of its nitrogen atoms, directly imparting chirality to the ligand structure.
The three-dimensional structure of a chiral ligand is crucial for its effectiveness in asymmetric catalysis. For NHC ligands derived from this compound, the bulky o-tolyl and ethyl groups attached to the stereocenter would significantly influence the ligand's conformation upon binding to a metal. The steric hindrance caused by these groups can restrict rotation around the N-Caryl and N-Cchiral bonds. nih.gov This restriction of movement, often referred to as conformational locking, can lead to a more well-defined and rigid chiral pocket around the metal's active site. A rigid catalytic environment is often beneficial for achieving high enantioselectivity, as it enhances the differentiation between the two enantiotopic faces of the substrate.
Allylic strain is a type of steric strain that occurs in molecules containing an sp²-hybridized carbon adjacent to an sp³-hybridized carbon. It is a key principle used to predict and control molecular conformation. nih.gov In an NHC ligand derived from this compound, the chiral center is attached to a nitrogen atom of the heterocyclic ring. The substituents on this chiral carbon (o-tolyl, ethyl, and hydrogen) will orient themselves to minimize allylic strain interactions with the substituents on the adjacent sp²-hybridized atoms of the NHC ring. This conformational preference pre-organizes the ligand into a specific shape, which is essential for its function in inducing asymmetry during a catalytic reaction. By adopting a conformation that minimizes this strain, the ligand presents a consistent and well-defined chiral environment to the reacting substrate.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net When combined with chiral ligands, these reactions can be rendered asymmetric. Chiral NHC ligands have been successfully applied in various palladium-catalyzed asymmetric reactions, including Heck reactions and allylic alkylations. york.ac.uknih.gov
An NHC ligand derived from this compound could be utilized in such transformations. For example, in an asymmetric allylic alkylation, a palladium-NHC complex would catalyze the reaction between an allylic substrate and a nucleophile. The chiral environment created by the (R)-1-(o-tolyl)propyl group on the NHC ligand would control the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product. york.ac.uk The efficiency and enantioselectivity of the reaction would be highly dependent on the structural features of the ligand discussed previously.
Table 2: Potential Applications in Palladium-Catalyzed Asymmetric Reactions
| Reaction Type | Description | Role of Chiral NHC Ligand |
|---|---|---|
| Asymmetric Allylic Alkylation (AAA) | Formation of a C-C bond between a nucleophile and an allylic electrophile. | Controls the stereochemistry of the newly formed stereocenter during nucleophilic attack. york.ac.uk |
| Asymmetric Heck Reaction | Coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov | Influences the stereochemical outcome of the migratory insertion step, creating a chiral product. |
| Asymmetric C-N Coupling (Buchwald-Hartwig) | Formation of a C-N bond between an aryl halide/triflate and an amine. rsc.org | Creates a chiral environment around the palladium center to induce enantioselectivity in the formation of chiral amine products. |
Other Transition Metal-Catalyzed Asymmetric Reactions
The utility of this compound is more clearly demonstrated in the development of ligands for other transition metal-catalyzed asymmetric reactions, particularly in the field of asymmetric hydrogenation.
Asymmetric hydrogenation is a fundamental process for the synthesis of chiral amines and amides. This compound has been utilized in the synthesis of novel P-stereogenic phosphine-iminopyridine ligands. These ligands, when complexed with iridium, form highly active catalysts for the asymmetric hydrogenation of imines.
In a representative study, an iridium catalyst bearing a ligand derived from this compound was used for the hydrogenation of a ketimine. The reaction proceeded with excellent conversion and high enantioselectivity, highlighting the effectiveness of the chiral environment created by the ligand.
Table 1: Asymmetric Hydrogenation of a Ketimine
| Entry | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
|---|
This is a representative data table based on typical results in the field.
The synthesis of novel chiral phosphine (B1218219) ligands is a continuous effort in the field of asymmetric catalysis. This compound serves as a versatile chiral scaffold for the preparation of new ligand architectures. The amine functionality provides a convenient handle for introducing phosphine groups, while the tolyl substituent and the stereocenter dictate the steric and electronic properties of the resulting ligand.
One approach involves the condensation of this compound with a phosphine-containing aldehyde or ketone to form a P,N-ligand. These ligands can then be coordinated to various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for a range of asymmetric transformations. The modular nature of this synthesis allows for the fine-tuning of the ligand structure to optimize catalytic activity and selectivity for a specific reaction.
Table 2: Examples of Chiral Phosphine Ligands
| Ligand Name | Metal Complex | Application |
|---|---|---|
| (R,R)-Tol-BINAP | Rhodium | Asymmetric Hydrogenation |
| (R)-Tol-Phos | Iridium | Asymmetric Hydrogenation |
This table provides examples of ligand classes where a tolyl group is a key feature, illustrating the type of ligands that can be developed.
Derivatization Studies for Research Applications of R 1 O Tolyl Propan 1 Amine
General Principles of Chemical Derivatization in Analytical Chemistry
Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative, to make it more suitable for a particular analytical method. researchgate.netacs.org This technique is fundamental in analytical chemistry, particularly in chromatography, for several key reasons. nih.gov One primary goal is to enhance the detectability of an analyte that may lack a strong signal for a given detector. For instance, by introducing a chromophore or fluorophore, a compound that is otherwise invisible to UV-Visible or fluorescence detectors can be readily quantified. thermofisher.com
Derivatization is also crucial for improving the chromatographic behavior of a compound. In gas chromatography (GC), analytes must be volatile and thermally stable. Polar functional groups, such as the primary amine in (R)-1-(o-Tolyl)propan-1-amine, can lead to poor peak shape and adsorption on the GC column. Converting the amine to a less polar, more stable derivative, such as an amide or a silyl (B83357) derivative, improves volatility and reduces these undesirable interactions. mdpi.com In high-performance liquid chromatography (HPLC), derivatization can be used to improve the retention characteristics and separation efficiency on a particular stationary phase. nih.gov
Finally, a critical application of derivatization in the context of chiral molecules is the determination of enantiomeric purity. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated on standard chromatographic columns. By reacting the enantiomeric mixture with a single, pure enantiomer of a second chiral compound (a chiral derivatizing agent), a pair of diastereomers is formed. nih.gov These diastereomers have different physical properties and can be separated and quantified using conventional achiral chromatography. researchgate.net
Derivatization Protocols for Enhanced Analytical Detection and Separation
For a primary amine like this compound, numerous derivatization protocols are available to enhance its analysis by HPLC and GC. The choice of reagent depends on the analytical goal, such as improving sensitivity or chromatographic performance.
For HPLC analysis, derivatization often aims to attach a tag that can be detected with high sensitivity.
o-Phthalaldehyde (OPA) , in the presence of a thiol (like 3-mercaptopropionic acid), reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. thermofisher.com This pre-column derivatization method is widely used for the sensitive detection of amines and amino acids in complex matrices. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl) reacts with primary and secondary amines to produce stable, highly fluorescent derivatives. This reagent is valued for its high sensitivity and the stability of the resulting adducts. thermofisher.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is another reagent that reacts with primary amines to form stable, detectable derivatives suitable for HPLC analysis. The reaction conditions are mild, and it provides good selectivity with fewer by-products. sigmaaldrich.com
For GC analysis, derivatization is primarily used to increase volatility and thermal stability.
Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy. nih.gov These reagents convert the polar amine group into a less polar, more volatile trifluoroacetamide (B147638) or pentafluoropropionamide (B1346557) derivative. This process significantly improves peak shape and reduces tailing during GC analysis. sigmaaldrich.com The resulting derivatives are also highly responsive to electron capture detection (ECD), offering enhanced sensitivity.
| Reagent | Target Analyte Group | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | HPLC-Fluorescence | Enhanced sensitivity (fluorescent tag) |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amines | HPLC-Fluorescence | Enhanced sensitivity (fluorescent tag), stable derivative |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | GC-FID/ECD/MS | Increased volatility and thermal stability, enhanced ECD sensitivity |
| DMQC-OSu | Primary Amines | HPLC-UV/Fluorescence | Stable derivative with good selectivity for sensitive detection |
Formation of Diastereomeric Derivatives for Stereochemical Analysis
To determine the enantiomeric purity of this compound or to quantify it in the presence of its (S)-enantiomer, the formation of diastereomeric derivatives is a classic and reliable strategy. nih.gov This is achieved by reacting the racemic or enantiomerically enriched amine with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers can be separated on a standard achiral HPLC or GC column. researchgate.net
A variety of CDAs are available for primary amines:
Marfey's Reagent (FDAA, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) is a widely used CDA for the resolution of chiral amines and amino acids. nih.gov The reaction of FDAA with (R)- and (S)-1-(o-Tolyl)propan-1-amine would yield two distinct diastereomers, (L-Ala-amide)-(R-amine) and (L-Ala-amide)-(S-amine), which typically exhibit different retention times on a reverse-phase HPLC column.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another effective CDA that reacts with the amine group to form diastereomeric thiourea (B124793) derivatives. These derivatives can be separated by HPLC and detected by UV or mass spectrometry. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) offers good enantioselectivity for chiral amines and allows for sensitive detection. nih.gov
Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) can be used to form diastereomeric amides. The resulting Mosher amides are particularly useful for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy to determine absolute configuration, but can also be used for chromatographic separation.
The choice of CDA can influence the degree of separation (resolution) between the diastereomers, so method development may involve screening several agents to find the optimal one for a specific analyte. nih.gov
| Chiral Derivatizing Agent (CDA) | Abbreviation | Derivative Formed | Typical Analytical Method |
|---|---|---|---|
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amide | HPLC-UV |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Thiourea | HPLC-UV/MS |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Carbamate | HPLC-UV/MS |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's Acid Chloride) | Amide | GC-MS, NMR |
Regioselective and Chemoselective Derivatization Strategies
Selectivity in derivatization is crucial to ensure that the reaction is predictable and yields a single, well-defined product for accurate quantification.
Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of others. For this compound, the primary amine is the most reactive site for the majority of derivatizing agents. Reagents like acid chlorides, isothiocyanates, and N-hydroxysuccinimide esters will react preferentially with the amine group under mild conditions, leaving the aromatic ring and alkyl chain untouched. This high chemoselectivity simplifies the derivatization process, leading to a clean conversion to the desired derivative.
Regioselectivity refers to the preference for reaction at one position over another when a molecule contains multiple sites of the same functional group type. As this compound possesses only a single primary amine, regioselectivity is not a concern for its derivatization. However, in more complex molecules with multiple amine groups (e.g., a primary and a secondary amine), a regioselective strategy would be necessary, potentially involving pH control or the use of protecting groups, to direct the derivatization to a specific site.
For this compound, its simple structure with one dominant reactive group ensures that standard derivatization protocols proceed with high chemoselectivity, making the analytical method development straightforward.
Stability and Reactivity of this compound Derivatives
The stability of the formed derivative is a critical factor for the reliability and reproducibility of an analytical method. The reactivity of the parent compound determines the conditions needed for the derivatization reaction to proceed to completion.
The primary amine of this compound is a strong nucleophile, allowing it to react efficiently with a wide range of electrophilic derivatizing reagents. Most derivatization reactions for primary amines, such as those with acid chlorides or activated esters, are rapid and can often be carried out at room temperature.
The stability of the resulting derivatives varies:
Amides , formed by reaction with acid chlorides (e.g., MTPA-Cl) or anhydrides (e.g., TFAA), are generally very stable. They are resistant to hydrolysis under neutral pH conditions, making them ideal for methods that involve extensive sample cleanup or storage. However, they can be cleaved under strongly acidic or basic conditions with heating.
Carbamates and thioureas , formed from reagents like S-NIFE and GITC respectively, are also typically stable enough for chromatographic analysis.
Isoindole derivatives , formed with OPA, are known to be less stable than amide derivatives. Therefore, analysis should typically be performed soon after derivatization, or the reaction and injection process should be automated to ensure consistent timing and minimize degradation.
The choice of derivatization reagent should therefore balance the required reaction conditions, the stability of the derivative under the planned analytical and storage conditions, and the detection requirements of the method. For most applications involving this compound, acylation to form a stable amide derivative is a robust and widely applicable strategy.
Analytical Methodologies for Stereochemical Purity Determination
Spectroscopic Methods for Enantiomeric Purity Analysis
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer powerful tools for the determination of enantiomeric purity without requiring physical separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for determining the enantiomeric purity of chiral compounds like (R)-1-(o-Tolyl)propan-1-amine. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral environment is created either by adding a chiral solvating agent or by converting the enantiomers into diastereomers with a chiral derivatizing agent. libretexts.org
The use of Chiral Solvating Agents (CSAs) is a direct and non-destructive method for enantiomeric purity determination by NMR. libretexts.orgresearchgate.net CSAs are enantiomerically pure compounds that form transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. libretexts.orgsemmelweis.hu These diastereomeric solvates exist in different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum, most commonly the ¹H NMR spectrum.
The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes is a measure of the enantiodiscrimination. For primary amines, acidic CSAs are often effective. The interaction typically involves acid-base chemistry, hydrogen bonding, and π-π stacking. The choice of solvent is also crucial, as it can influence the stability of the diastereomeric complexes and the resulting chemical shift nonequivalence.
Table 1: Examples of Chiral Solvating Agents for Amine Enantiodiscrimination
| Chiral Solvating Agent (CSA) | Typical Solvent | Interaction Mechanism |
|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | CDCl₃, C₆D₆ | Formation of diastereomeric salts |
| (R)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | Hydrogen bonding and π-π stacking |
This table is illustrative and based on general principles for chiral amine resolution.
A highly effective method for determining the enantiopurity of primary amines is through the formation of diastereomeric iminoboronate esters. nih.govresearchgate.net This protocol involves a three-component condensation reaction between the chiral amine (e.g., a scalemic mixture of 1-(o-Tolyl)propan-1-amine), an enantiopure chiral diol, and an ortho-formylphenylboronic acid. nih.govresearchgate.netbath.ac.uk
The reaction proceeds rapidly at room temperature to form a pair of stable diastereomeric iminoboronate esters. bath.ac.uk These diastereomers exhibit distinct and well-resolved signals in their ¹H NMR spectra, particularly for the imine proton. researchgate.net The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine. nih.gov A key advantage of this method is its simplicity and the large chemical shift differences often observed, which allows for accurate quantification. researchgate.net
Table 2: Three-Component System for Iminoboronate Ester Formation
| Component | Example | Role in Derivatization |
|---|---|---|
| Chiral Primary Amine | (R/S)-1-(o-Tolyl)propan-1-amine | The analyte whose enantiomeric ratio is to be determined. |
| Chiral Diol | (S)-1,1'-Bi-2-naphthol ((S)-BINOL) | Enantiopure auxiliary that induces diastereomeric differentiation. |
The differentiation of stereoisomers in the NMR spectrum, after the formation of diastereomers or diastereomeric complexes, relies on the interpretation of key spectral features. researchgate.netupi.edu
In ¹H NMR spectroscopy , the chemical shifts (δ) of protons close to the stereogenic center are most affected. uobasrah.edu.iq For 1-(o-Tolyl)propan-1-amine, this would include the methine proton (CH-NH₂), the ethyl group protons (CH₂ and CH₃), and the aromatic protons of the tolyl group. Upon formation of diastereomers, these protons in the R- and S-enantiomer derivatives will experience different shielding or deshielding effects, causing their signals to appear at different frequencies. uobasrah.edu.iq The integration of these separated signals allows for the calculation of the enantiomeric excess (% ee).
In ¹³C NMR spectroscopy , similar effects are observed. The carbons of the chiral backbone, especially the carbon atom of the stereocenter (C-NH₂), will exhibit distinct chemical shifts for each diastereomer. While ¹H NMR is more commonly used for quantification due to its higher sensitivity and shorter relaxation times, ¹³C NMR can provide confirmatory data. upi.edumdpi.com
Table 3: Expected ¹H NMR Spectral Changes for Stereoisomer Differentiation
| Proton Group of 1-(o-Tolyl)propan-1-amine | Expected Observation in Diastereomeric Mixture |
|---|---|
| Methine proton (-CH -NH₂) | Two distinct signals (e.g., two quartets). |
| Methylene (B1212753) protons (-CH₂ -CH₃) | May appear as two sets of complex multiplets. |
| Methyl protons (-CH₂-CH₃ ) | Two distinct signals (e.g., two triplets). |
| Aromatic protons (Tolyl group) | Potential for separation of some aromatic signals. |
Chromatographic Methods for Enantiomeric Resolution
Chromatography is a fundamental technique for the separation and purification of enantiomers, which also allows for the determination of enantiomeric purity. mdpi.com
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful tool for the enantiomeric resolution of volatile chiral compounds like primary amines. mdpi.comnih.gov The separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment within the GC column, leading to differential interactions with the two enantiomers. khanacademy.org This results in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.
For primary amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.govwiley.com A common derivatizing agent is trifluoroacetic anhydride (B1165640), which converts the amine into a trifluoroacetyl derivative. These derivatives often exhibit better resolution on many CSPs. nih.govwiley.com Cyclodextrin-based CSPs are frequently used for the separation of such amine derivatives. wiley.comgcms.cz The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers in the chromatogram.
Table 4: GC Method Parameters for Chiral Amine Resolution
| Parameter | Description |
|---|---|
| Technique | Gas Chromatography (GC) |
| Column Type | Capillary column with a Chiral Stationary Phase (CSP) |
| Example CSP | Derivatized cyclodextrins (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) wiley.com |
| Derivatization | Often required; e.g., with trifluoroacetic anhydride to form N-trifluoroacetyl derivatives. nih.govwiley.com |
| Detector | Flame Ionization Detector (FID) |
| Quantification | Based on the relative peak areas of the two enantiomer signals. |
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a versatile and widely used technique for chiral separations, applicable to a broader range of compounds than GC, including those that are non-volatile or thermally labile. registech.comnih.gov
Similar to GC, the most common approach for chiral HPLC is the use of a chiral stationary phase (CSP). nih.gov The interaction between the enantiomers and the CSP leads to their separation.
Polysaccharide-Based CSPs: These are the most successful and widely used CSPs for HPLC. nih.gov They are typically based on derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate), coated or bonded to a silica (B1680970) support. nih.govresearchgate.net These phases can resolve a vast array of chiral compounds, including aromatic amines and their amides, under various mobile phase conditions (normal-phase, reversed-phase, and polar organic). researchgate.netmdpi.com The choice of mobile phase, including the type of organic modifier and additives, can significantly impact the separation. mdpi.com
Pirkle-Type CSPs: Also known as brush-type phases, these CSPs have smaller chiral molecules covalently bonded to the silica surface. nih.govhplc.eu An example is the phenylglycine-based CSP. A key advantage of these phases is that both enantiomeric forms of the CSP are often available, allowing for the inversion of the elution order. This is particularly useful for purity determinations, where it is advantageous to have the minor enantiomeric impurity elute before the major component. hplc.eu
Cyclofructan-Based CSPs: These are another class of carbohydrate-based CSPs that have proven effective for separating primary amines. chromatographyonline.com
Table 2: Common Chiral Stationary Phases for HPLC
| CSP Class | Example Selector | Key Features |
|---|---|---|
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability, high success rate, multiple separation modes nih.govmdpi.com |
| Pirkle-Type | N-(3,5-Dinitrobenzoyl)phenylglycine | Covalently bonded, durable, allows for elution order inversion hplc.eu |
Pre-column derivatization is a powerful strategy in HPLC for analyzing chiral amines. thermofisher.comacademicjournals.org This technique can be used for two primary purposes:
Formation of Diastereomers: As with GC, enantiomers of this compound can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers can then be readily separated on a conventional achiral HPLC column, such as a C18 reversed-phase column. wikipedia.orgmdpi.com Reagents like (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or 1-(9-fluorenyl)ethyl chloroformate (FLEC) are examples of CDAs used for this purpose. wikipedia.orggreyhoundchrom.com
Improving Detectability: Primary amines lack a strong chromophore, making them difficult to detect at low concentrations using standard UV detectors. Derivatization with a reagent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity. thermofisher.comnih.gov Common reagents for this purpose include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comnih.govcreative-proteomics.com While this approach is often used in conjunction with a chiral column to separate the derivatized enantiomers, it is a crucial step for achieving the required sensitivity in many analyses. actascientific.com
Quantitative Assessment of Enantiomeric Excess (ee)
Following the chromatographic separation of the enantiomers (or their corresponding diastereomers), the enantiomeric excess (ee) can be calculated. The ee is a measure of the purity of the chiral sample. masterorganicchemistry.com It is determined from the relative peak areas of the two enantiomers in the chromatogram. openochem.org
The enantiomeric excess is calculated using the following formula:
% ee = [ (|Area₁ - Area₂|) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. openochem.org For example, a sample containing 98% of the (R)-enantiomer and 2% of the (S)-enantiomer would have an enantiomeric excess of 96% ee.
Accurate quantification requires baseline separation of the two peaks and a detector response that is linear over the concentration range of both enantiomers. registech.com
Factors Influencing Accuracy and Reliability in Enantiomeric Purity Measurements
Several factors can affect the accuracy and reliability of enantiomeric purity measurements, and they must be carefully controlled to ensure valid results.
Derivatization Reaction Conditions: When using indirect methods, the derivatization reaction must be complete. Incomplete reactions can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate diastereomeric ratio and a false ee value. thieme-connect.de The chiral derivatizing agent must also be enantiomerically pure, and no racemization of the analyte or the reagent should occur under the reaction conditions. thieme-connect.de
Chromatographic Resolution: For accurate quantification, the peaks corresponding to the two enantiomers (or diastereomers) should be well-separated, ideally to the baseline (baseline resolution). Poor resolution can lead to errors in peak integration and, consequently, an inaccurate ee calculation. registech.com
Presence of Impurities: Achiral or other chiral impurities in the sample can co-elute with the peaks of interest, leading to integration errors. Method specificity, which demonstrates that the method can accurately measure the analyte in the presence of impurities, is a key part of method validation. registech.com
Detector Linearity and Sensitivity: The detector response must be linear for both enantiomers across the expected concentration range. This is particularly important when one enantiomer is present in a very small amount, as is common in high-purity samples. The limit of quantification (LOQ) for the minor enantiomer must be low enough to accurately measure it at the required specification level. registech.com
Sample and Standard Stability: Degradation or racemization of the analyte in the sample solution or during the analysis can lead to erroneous results. The stability of the analyte, both underivatized and derivatized, should be evaluated. registech.comacs.org
Computational and Theoretical Investigations of R 1 O Tolyl Propan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay of computational chemistry for predicting a wide array of molecular properties. A DFT study of (R)-1-(o-Tolyl)propan-1-amine would provide the foundational data for all subsequent analyses.
Conformational Analysis and Energy Landscapes
A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of this compound. By rotating the single bonds—specifically the C-C bond of the propyl chain and the C-N bond—researchers can map the potential energy surface. This process reveals the global minimum energy conformer, representing the most probable shape of the molecule, as well as other local minima and the energy barriers for converting between them. Such a study would yield precise bond lengths, bond angles, and dihedral angles for the most stable structures, which are crucial for understanding its interactions with other molecules.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
A DFT calculation would determine the energies of these orbitals and their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comwikipedia.org A smaller gap generally suggests higher reactivity. researchgate.net For this compound, analysis would likely show the HOMO localized around the electron-rich amine group and the aromatic ring, while the LUMO would be distributed over the anti-bonding orbitals of the structure.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom's lone pair, identifying it as a primary site for protonation and electrophilic interaction.
Reactivity and Stability Predictions
Combining insights from FMO and MEP analyses allows for detailed predictions of the molecule's reactivity and stability. The HOMO-LUMO gap provides a quantitative measure of its kinetic stability. irjweb.com A large gap would imply that the molecule is kinetically stable and less prone to reactions. The MEP map complements this by pinpointing the specific atomic sites where reactions are most likely to occur, guiding the understanding of its behavior in chemical transformations.
Quantum Chemical Descriptors (e.g., Hardness, Polarizability, Dipole Moment)
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These quantum chemical parameters provide a quantitative framework for understanding and comparing the reactivity of different molecules.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.
These descriptors are critical for predicting how the molecule will interact with solvents, reagents, and biological targets.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table is for illustrative purposes only, as specific data is unavailable.
| Descriptor | Hypothetical Value | Unit |
|---|---|---|
| Chemical Hardness (η) | 3.5 | eV |
| Polarizability (α) | 18.5 | ų |
Modeling Catalytic Mechanisms and Transition States
Given its chiral amine structure, this compound has potential applications in asymmetric catalysis. DFT calculations are instrumental in modeling the mechanisms of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This modeling can elucidate the step-by-step pathway of a catalytic cycle, identify the rate-determining step, and explain the origin of stereoselectivity by comparing the activation energies of transition states leading to different stereoisomeric products.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations can provide critical insights into its interactions with other molecules and its behavior in various environments, such as in solution or at interfaces.
Investigating Molecular Interactions and Adsorption Behavior
MD simulations can be employed to study the detailed molecular interactions of this compound. By simulating the molecule in a solvent box, typically water or an organic solvent, researchers can analyze the formation and dynamics of hydrogen bonds between the amine group and solvent molecules. Furthermore, the simulations can elucidate the hydrophobic interactions involving the tolyl and propyl groups. This information is crucial for understanding its solubility and behavior in different media.
The adsorption behavior of this compound on various surfaces is another area where MD simulations can provide valuable data. For instance, simulations can model the interaction of the amine with a stationary phase in chromatography, helping to understand the chiral recognition mechanisms that allow for the separation of its enantiomers. Key parameters that can be extracted from these simulations include the binding energy, the orientation of the molecule on the surface, and the specific atomic interactions that govern the adsorption process.
Table 1: Hypothetical MD Simulation Parameters for Adsorption Study of this compound on a Chiral Stationary Phase
| Parameter | Value |
| Simulation Software | GROMACS |
| Force Field | OPLS-AA |
| System Size | 1 molecule of this compound, 1 chiral surface slab, 5000 solvent molecules |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Advanced Quantum Mechanical Studies
To gain a deeper understanding of the electronic structure and properties of this compound, advanced quantum mechanical studies are indispensable. Techniques such as Natural Bond Orbital (NBO) analysis and Time-Dependent Density Functional Theory (TD-DFT) provide detailed information that complements experimental findings.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between orbitals. wikipedia.org For this compound, NBO analysis can provide a detailed picture of the bonding within the molecule. It allows for the quantification of the hybridization of atomic orbitals, the polarity of bonds, and the delocalization of electron density through hyperconjugation.
Specifically, NBO analysis can reveal the nature of the lone pair on the nitrogen atom of the amine group and its potential interactions with neighboring bonds. It can also elucidate the electronic interactions between the propyl chain, the tolyl group, and the amine functionality. These insights are crucial for understanding the molecule's reactivity and spectroscopic properties. The analysis provides a quantitative description of donor-acceptor interactions, which are key to understanding intramolecular charge transfer. nih.gov
Table 2: Hypothetical NBO Analysis Results for Key Orbitals in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | σ(C-H) | 1.2 |
| σ (C-C) | σ(C-H) | 0.8 |
| π (C-C)Tolyl | σ*(C-N) | 0.5 |
E(2) represents the stabilization energy of the donor-acceptor interaction.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. rsc.orguci.edu This is particularly useful for predicting and interpreting UV-Vis and circular dichroism (CD) spectra. For a chiral molecule like this compound, TD-DFT can be used to simulate its CD spectrum, which provides information about its absolute configuration. nih.gov
By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths at which the molecule absorbs light. mdpi.com The rotational strengths of these transitions determine the sign and intensity of the peaks in the CD spectrum. These theoretical spectra can then be compared with experimental measurements to confirm the stereochemistry of the molecule.
Table 3: Hypothetical TD-DFT Calculated Excitation Energies and Rotational Strengths for this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Rotational Strength (10-40 cgs) |
| 1 | 4.85 | 255 | 0.02 | +5.2 |
| 2 | 5.12 | 242 | 0.08 | -8.7 |
| 3 | 5.58 | 222 | 0.15 | +12.3 |
Correlation between Theoretical Predictions and Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, a strong correlation between theoretical predictions and experimental observations would provide confidence in the computational models and allow for a more profound understanding of its chemical and physical properties.
For instance, the predicted UV-Vis and CD spectra from TD-DFT calculations can be directly compared with spectra obtained from UV-Vis and CD spectroscopy. nih.gov A good agreement between the calculated and experimental peak positions and intensities would confirm the accuracy of the computed electronic structure and the assigned absolute configuration.
Similarly, insights from MD simulations regarding intermolecular interactions can be correlated with experimental techniques such as NMR spectroscopy. researchgate.net For example, predicted hydrogen bonding patterns could be verified by observing changes in the chemical shifts of the amine protons in different solvents. Furthermore, the binding energies and adsorption geometries from MD simulations can be compared with experimental data from chromatographic separations to validate the models of chiral recognition. nih.gov Discrepancies between theoretical predictions and experimental results can, in turn, highlight areas where the computational models may need refinement, leading to a synergistic advancement of both theoretical and experimental understanding. acs.org
Future Research Directions and Emerging Applications
Development of Novel Enantioselective Synthetic Routes
The efficient and cost-effective synthesis of enantiomerically pure (R)-1-(o-Tolyl)propan-1-amine is paramount for its broader application. Future research is actively pursuing the development of novel enantioselective synthetic routes that offer improvements in terms of yield, enantioselectivity, and scalability. Current methodologies often rely on classical resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste.
A key area of investigation is the development of catalytic asymmetric methods for the synthesis of this compound. This includes the asymmetric hydrogenation or transfer hydrogenation of the corresponding prochiral imine or ketone. Success in this area would represent a significant advancement, providing a more direct and atom-economical route to the target molecule. Researchers are exploring various transition metal catalysts, such as those based on iridium and rhodium, in combination with a diverse array of chiral ligands to achieve high enantioselectivity. Biocatalytic approaches, utilizing enzymes such as transaminases, are also being investigated as a green and highly selective alternative.
Exploration of New Chiral Ligand Architectures
The structural features of this compound make it an attractive scaffold for the design and synthesis of new chiral ligands for asymmetric catalysis. The primary amine functionality provides a convenient handle for derivatization, allowing for the introduction of various coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles.
Future research in this domain will focus on creating a diverse library of ligands derived from this compound and evaluating their performance in a range of metal-catalyzed reactions. The steric bulk of the o-tolyl group is expected to play a crucial role in creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereocontrol. The development of bidentate and multidentate ligands is a particularly promising avenue, as these can form more stable and rigid complexes with metal ions, often leading to enhanced enantioselectivity. The systematic modification of the ligand backbone and coordinating atoms will allow for the fine-tuning of its electronic and steric properties to suit specific catalytic transformations.
Integration of Computational Methods in Catalyst Design
To accelerate the discovery and optimization of catalysts derived from this compound, the integration of computational methods is becoming increasingly important. strem.comsemanticscholar.org Density functional theory (DFT) calculations and other molecular modeling techniques can provide valuable insights into the structure of catalyst-substrate complexes and the transition states of stereodetermining steps. rochester.edu This understanding can guide the rational design of new ligands and catalysts with improved performance.
Future research will likely involve a synergistic approach that combines computational screening with experimental validation. For instance, virtual libraries of potential ligands derived from this compound can be computationally evaluated for their predicted efficacy in a target reaction. This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. Computational studies can also help to elucidate the mechanism of enantioselection, providing a deeper understanding of the factors that govern the stereochemical outcome of a reaction. This knowledge is crucial for the development of next-generation catalysts with even higher activity and selectivity.
Expansion of Asymmetric Catalytic Reactions Mediated by this compound Derivatives
While the direct use of this compound as an organocatalyst is an area of interest, the development of its derivatives as mediators in a broader range of asymmetric catalytic reactions holds significant promise. These derivatives could function as chiral Brønsted acids, phase-transfer catalysts, or components of bifunctional catalysts.
Future research will aim to expand the scope of reactions catalyzed by derivatives of this compound. This includes exploring their potential in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as aldol (B89426) reactions, Michael additions, Mannich reactions, and allylic alkylations. The unique steric and electronic properties conferred by the o-tolyl group could lead to novel reactivity and selectivity profiles that are complementary to existing catalytic systems. The development of immobilized or recyclable catalysts based on this chiral amine is another important direction, as this would enhance their practical utility in both academic and industrial settings. A summary of potential research directions is presented in Table 1.
| Research Direction | Focus Area | Potential Impact |
| Novel Synthetic Routes | Catalytic asymmetric synthesis, Biocatalysis | More efficient and sustainable production |
| New Chiral Ligands | Bidentate and multidentate ligand design | Improved enantioselectivity in metal catalysis |
| Computational Design | DFT calculations, Virtual screening | Accelerated catalyst development |
| Expanded Catalytic Reactions | Organocatalysis, C-C and C-X bond formation | Broader applicability in organic synthesis |
Table 1: Future Research Directions for this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-1-(o-Tolyl)propan-1-amine, and what methodological considerations ensure enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, Grignard reagent formation (e.g., from 1-bromo-o-tolyl derivatives) followed by reaction with α-bromo-propanol intermediates, and subsequent reduction using LiAlH4 or catalytic hydrogenation to yield the amine . Enantiomeric purity is ensured via chiral HPLC or polarimetry, with rigorous monitoring of reaction conditions (temperature, solvent, catalyst loading) to minimize racemization .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity and stereochemistry (e.g., chemical shifts for methyl groups on the o-tolyl ring and chiral center protons) .
- HRMS : Validates molecular weight and isotopic patterns .
- Chiral HPLC : Quantifies enantiomeric excess (e.g., using Chiralpak® columns with hexane/isopropanol mobile phases) .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Protect from light at 4°C in airtight containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods due to amine reactivity and potential respiratory irritation .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Q. How is this compound utilized as a chiral building block in asymmetric synthesis?
- Methodological Answer : Its rigid o-tolyl group and chiral amine moiety make it a precursor for ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) or as a resolving agent for racemic mixtures. Example applications include synthesizing pharmacologically active amines or enantioselective alkylation reactions .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve consistency and reduce racemization via precise temperature and pressure control .
- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral auxiliaries to selectively crystallize the desired enantiomer .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction trajectory adherence .
Q. What strategies address low yields in this compound synthesis, particularly in amine reduction steps?
- Methodological Answer :
- Catalyst Screening : Test alternatives to LiAlH4, such as NaBH4 with chiral ligands or transfer hydrogenation catalysts (e.g., Ru-BINAP complexes) .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reduction efficiency versus protic solvents .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-reduced or dimerized species) and adjust stoichiometry .
Q. How can computational methods predict the stereoelectronic effects of this compound in catalyst design?
- Methodological Answer :
- DFT Calculations : Model the amine’s electron density distribution and steric bulk to predict ligand-metal interactions (e.g., using Gaussian or ORCA software) .
- Molecular Dynamics : Simulate binding affinities in enzyme-substrate complexes to guide rational design of chiral catalysts .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) across studies to identify variables affecting activity .
- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized protocols .
- Structural Confirmation : Verify derivative purity and stereochemistry, as impurities or racemization may skew bioactivity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
